5-Chloro-2-methoxy-3-methylaniline
Overview
Description
5-Chloro-2-methoxy-3-methylaniline: is an organic compound with the molecular formula C8H10ClNO . It is a derivative of aniline, featuring a chloro group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method involves the nitration of 2-methoxy-3-methylaniline to introduce a nitro group, followed by reduction to form the amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Halogenation: The chloro group can be introduced via halogenation of the intermediate compound. This can be done using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of 5-chloro-2-methoxy-3-methylaniline often involves large-scale nitration and reduction processes, followed by halogenation. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-methoxy-3-methylaniline can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced to remove the chloro group or to modify the methoxy group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro, methoxy, or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents such as bromine, iodine, or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated or demethylated products.
Substitution: Various substituted anilines depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry:
- Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-3-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro, methoxy, and methyl groups can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
2-Methoxy-5-methylaniline: Similar structure but lacks the chloro group.
5-Chloro-2-methylaniline: Similar structure but lacks the methoxy group.
3-Chloro-2-methoxyaniline: Similar structure but with different positioning of the chloro and methoxy groups.
Uniqueness: 5-Chloro-2-methoxy-3-methylaniline is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. The presence of the chloro, methoxy, and methyl groups provides a distinct set of chemical properties that can be leveraged in various synthetic and research contexts.
Properties
IUPAC Name |
5-chloro-2-methoxy-3-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDZXLZOFWWVQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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